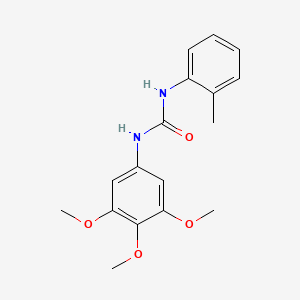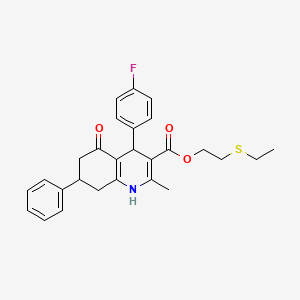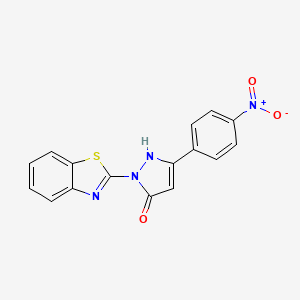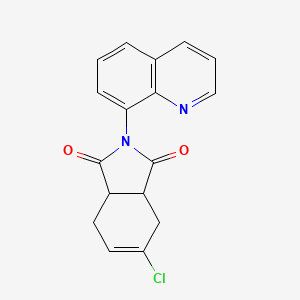
1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea linkage between a 2-methylphenyl group and a 3,4,5-trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 2-methylphenyl isocyanate with 3,4,5-trimethoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets. The urea linkage can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(2-Methylphenyl)-3-phenylurea
- 1-(3,4,5-Trimethoxyphenyl)-3-phenylurea
- 1-(2-Methylphenyl)-3-(4-methoxyphenyl)urea
Comparison: 1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of both 2-methylphenyl and 3,4,5-trimethoxyphenyl groups. This combination imparts distinct chemical and biological properties compared to similar compounds. The trimethoxyphenyl group, in particular, can enhance the compound’s solubility and interaction with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-7-5-6-8-13(11)19-17(20)18-12-9-14(21-2)16(23-4)15(10-12)22-3/h5-10H,1-4H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBPOYYEPHOHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-cyclopropyl-1-phenylpropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4967673.png)
![5-[(9-methyl-9H-carbazol-2-yl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967677.png)
![(5Z)-2-amino-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methylimidazol-4-one](/img/structure/B4967696.png)
![(2,6-dichloro-4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4967701.png)
![N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B4967706.png)

![N-(4-ethoxyphenyl)-N-(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylbutanamide](/img/structure/B4967723.png)
![3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde](/img/structure/B4967727.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,3-dichlorophenyl)acetamide]](/img/structure/B4967732.png)
![4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4967740.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B4967763.png)
![N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine](/img/structure/B4967782.png)
